4,5-Dimethylisoxazole-3-carboxylic acid
CAS No.: 100047-61-8
Cat. No.: VC20797828
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100047-61-8 |
|---|---|
| Molecular Formula | C6H7NO3 |
| Molecular Weight | 141.12 g/mol |
| IUPAC Name | 4,5-dimethyl-1,2-oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H7NO3/c1-3-4(2)10-7-5(3)6(8)9/h1-2H3,(H,8,9) |
| Standard InChI Key | KLPASEZGNSBTBD-UHFFFAOYSA-N |
| SMILES | CC1=C(ON=C1C(=O)O)C |
| Canonical SMILES | CC1=C(ON=C1C(=O)O)C |
Introduction
Chemical Identity and Classification
4,5-Dimethylisoxazole-3-carboxylic acid is an organic compound containing a five-membered heterocyclic ring with adjacent nitrogen and oxygen atoms (isoxazole ring). It has methyl groups at positions 4 and 5, and a carboxylic acid group at position 3, which significantly influences its chemical behavior. The compound is classified as a heterocyclic carboxylic acid with potential applications in medicinal chemistry and synthetic organic chemistry .
Identification Parameters
The identification parameters of 4,5-Dimethylisoxazole-3-carboxylic acid are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 100047-61-8 |
| Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 141.12 g/mol |
| IUPAC Name | 4,5-dimethyl-1,2-oxazole-3-carboxylic acid |
| InChI | InChI=1S/C6H7NO3/c1-3-4(2)10-7-5(3)6(8)9/h1-2H3,(H,8,9) |
| InChIKey | KLPASEZGNSBTBD-UHFFFAOYSA-N |
| SMILES | CC1=C(ON=C1C(=O)O)C |
| European Community (EC) Number | 812-393-3 |
Chemical Structure and Properties
Structural Features
4,5-Dimethylisoxazole-3-carboxylic acid contains an isoxazole core with two methyl substituents and a carboxylic acid group. The isoxazole ring consists of a five-membered heterocycle containing both nitrogen and oxygen atoms in adjacent positions. The strategic positioning of the methyl groups at positions 4 and 5, along with the carboxylic acid at position 3, creates a unique electronic distribution that influences the compound's reactivity and properties .
Physical and Chemical Properties
The compound exists as a solid at room temperature. Its carboxylic acid functional group contributes to its acidity, making it capable of participating in acid-base reactions. The presence of the isoxazole ring with its electronegative nitrogen and oxygen atoms influences the electron distribution, affecting the compound's polarity and hydrogen bonding capabilities. These properties impact its solubility profile and interactions with various solvents and biological systems .
The isoxazole ring's aromaticity contributes to the compound's stability, while the carboxylic acid group provides a site for numerous chemical transformations, making it valuable in organic synthesis. Additionally, the methyl groups enhance lipophilicity and provide potential sites for oxidative metabolism in biological systems .
Synthesis Methods
General Synthetic Approaches
The synthesis of 4,5-Dimethylisoxazole-3-carboxylic acid typically involves cycloaddition reactions, which are fundamental in creating the isoxazole ring structure. One common approach is the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. For 4,5-Dimethylisoxazole-3-carboxylic acid specifically, this would involve a suitable alkyne precursor and a nitrile oxide that would eventually form the carboxylic acid functionality at position 3 .
Chemical Reactivity and Transformations
Functional Group Reactivity
The carboxylic acid group at position 3 significantly enhances the compound's acidity and reactivity, making it valuable in various chemical reactions. This functional group can participate in typical carboxylic acid transformations, including esterification, amidation, and reduction reactions. The resulting derivatives may serve as important intermediates in the synthesis of more complex molecules with potential applications in pharmaceutical and agricultural industries .
Common Reaction Pathways
4,5-Dimethylisoxazole-3-carboxylic acid can undergo several reaction pathways, which can be categorized as follows:
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Carboxylic Acid Transformations: The carboxylic acid functionality can undergo esterification with alcohols, form amides with amines, or be reduced to alcohols with appropriate reducing agents.
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Isoxazole Ring Modifications: The isoxazole ring itself can participate in various reactions, including electrophilic and nucleophilic substitutions, depending on the reaction conditions and reagents used.
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Ring-Opening Reactions: Under specific conditions, the isoxazole ring can undergo ring-opening reactions, potentially leading to diverse chemical structures with different properties and applications .
Biological Activities and Applications
Applications in Chemical Research
In chemical research, 4,5-Dimethylisoxazole-3-carboxylic acid serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its functional groups provide opportunities for diverse chemical transformations, making it useful in the development of compound libraries for drug discovery and other applications. The compound's unique structure also makes it interesting for studying structure-activity relationships in various biological systems .
Structure-Activity Relationships
Structure Influences on Activity
The specific structural features of 4,5-Dimethylisoxazole-3-carboxylic acid, including its isoxazole core, methyl substituents, and carboxylic acid group, directly influence its chemical behavior and potential biological activities. The isoxazole ring provides a rigid scaffold that can interact with biological targets in specific orientations. The methyl groups enhance lipophilicity and may affect binding affinity to potential targets, while the carboxylic acid group offers hydrogen bonding capabilities and potential sites for further derivatization .
Structural Modifications and Effects
Modifications to the structure of 4,5-Dimethylisoxazole-3-carboxylic acid can lead to derivatives with altered properties and activities:
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Carboxylic Acid Modifications: Conversion to esters, amides, or other derivatives can alter solubility, stability, and biological properties.
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Methyl Group Modifications: Changes to the methyl substituents, such as extension to longer alkyl chains or replacement with other functional groups, can affect lipophilicity and steric properties.
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Isoxazole Ring Modifications: Structural changes to the heterocyclic core itself can dramatically alter the compound's electronic properties and biological activities .
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